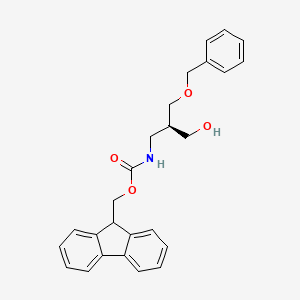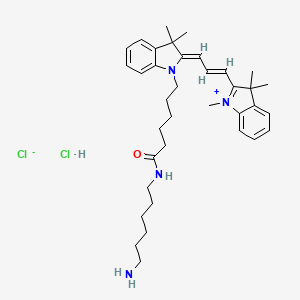
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid magnesium disodium salt hydrate involves the reaction of ethylenediaminetetraacetic acid with magnesium and sodium hydroxide. The reaction typically occurs in an aqueous solution, where the ethylenediaminetetraacetic acid is dissolved and then reacted with magnesium and sodium hydroxide to form the disodium magnesium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure complete reaction and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include metal ions such as calcium, magnesium, and iron. The reactions usually occur in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the reactions of this compound are metal-ethylenediaminetetraacetic acid complexes. These complexes are highly stable and are used in various applications .
Wissenschaftliche Forschungsanwendungen
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ethylenediaminetetraacetic acid magnesium disodium salt hydrate involves the chelation of metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted reactions and enhances the stability of the system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but lacks the magnesium ion.
Ethylenediaminetetraacetic acid disodium magnesium salt tetrahydrate: Similar but contains four water molecules instead of a variable number.
Uniqueness
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate is unique due to its ability to chelate a wide range of metal ions, including magnesium and calcium, making it highly versatile in various applications .
Eigenschaften
Molekularformel |
C10H16MgN2Na2O9+2 |
|---|---|
Molekulargewicht |
378.53 g/mol |
IUPAC-Name |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-2 |
InChI-Schlüssel |
IFRDBGYJSLDMHQ-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)


![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)

![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)


![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)


